5-Caroxy uracil-1-yl acetic acid benzyl ester

Cytotoxicity Tissue Regeneration Uracil Derivatives

5-Caroxy uracil-1-yl acetic acid benzyl ester (molecular weight 304.25 g/mol, formula C14H12N2O6) is a purine nucleoside analog with a uracil core bearing a 5-carboxy substituent and an N1-linked acetic acid benzyl ester moiety. Classified as a nucleoside antimetabolite, it is proposed to exert broad antitumor activity, particularly against indolent lymphoid malignancies, via inhibition of DNA synthesis and induction of apoptosis.

Molecular Formula C14H12N2O6
Molecular Weight 304.25 g/mol
Cat. No. B12403691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Caroxy uracil-1-yl acetic acid benzyl ester
Molecular FormulaC14H12N2O6
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CN2C=C(C(=O)NC2=O)C(=O)O
InChIInChI=1S/C14H12N2O6/c17-11(22-8-9-4-2-1-3-5-9)7-16-6-10(13(19)20)12(18)15-14(16)21/h1-6H,7-8H2,(H,19,20)(H,15,18,21)
InChIKeyFQADSAVNKYXABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Caroxy Uracil-1-yl Acetic Acid Benzyl Ester: Purine Nucleoside Analog with Potential Antitumor Activity in Lymphoid Malignancies


5-Caroxy uracil-1-yl acetic acid benzyl ester (molecular weight 304.25 g/mol, formula C14H12N2O6) is a purine nucleoside analog with a uracil core bearing a 5-carboxy substituent and an N1-linked acetic acid benzyl ester moiety . Classified as a nucleoside antimetabolite, it is proposed to exert broad antitumor activity, particularly against indolent lymphoid malignancies, via inhibition of DNA synthesis and induction of apoptosis . The compound is primarily utilized as a research tool in studies of nucleoside analog reactivity and anticancer mechanisms .

Purine nucleoside antimetabolite research tool
Supports DNA synthesis inhibition and apoptosis pathway studies
Designed for nucleoside analog reactivity and anticancer mechanism research

Why 5-Caroxy Uracil-1-yl Acetic Acid Benzyl Ester Cannot Be Simply Substituted by Other Purine Nucleoside Analogs


Substitution of 5-caroxy uracil-1-yl acetic acid benzyl ester with other purine nucleoside analogs (e.g., fludarabine, cladribine) or even simpler 5-carboxyuracil derivatives is not straightforward due to the profound impact of seemingly minor structural modifications on biological activity and selectivity. For example, the 5-carboxyuracil core itself exhibits significantly different cytotoxicity and proliferation profiles compared to 6-methyluracil, with a 5-fold higher maximal tolerated dose and a 25% increase in proliferation index in immortalized lung epithelial cells [1]. The addition of the N1-linked acetic acid benzyl ester further alters physicochemical properties, potentially influencing cellular uptake, metabolic stability, and tissue distribution. These data underscore that even within the same chemical class, specific substituents and linker modifications dictate unique biological outcomes, making generic interchange without rigorous comparative evaluation scientifically unsound.

5‑Carboxy vs. 6‑methyl substitution on uracil shifts cytotoxicity and proliferation profiles; assay data may not transfer.
N1‑linked acetic acid benzyl ester may alter cellular uptake and metabolic stability relative to simpler 5‑carboxyuracil analogs.
Structural divergence from adenine‑based nucleosides (fludarabine, cladribine) suggests distinct activation and resistance pathways; direct substitution not supported.

Quantitative Differentiation Evidence for 5-Caroxy Uracil-1-yl Acetic Acid Benzyl Ester


Lower Cytotoxicity and Higher Proliferative Capacity of 5-Carboxyuracil Core Compared to 6-Methyluracil in Lung Epithelial Cells

The core 5-carboxyuracil structure, which forms the basis of 5-caroxy uracil-1-yl acetic acid benzyl ester, demonstrates markedly lower cytotoxicity and higher proliferative capacity compared to 6-methyluracil, a known tissue regeneration stimulant. While direct data on the benzyl ester derivative are not available, this comparison provides class-level evidence for the favorable safety and regeneration-promoting profile conferred by the 5-carboxy substitution [1].

Cytotoxicity Profile
Class‑level inference
5× higher tolerated dose vs 6‑methyluracil
Supports core cytotoxicity review
Lung epithelial model; benzyl ester data absent
Cytotoxicity Tissue Regeneration Uracil Derivatives

Enhanced Proliferation Index of 5-Carboxyuracil Core Versus 6-Methyluracil in Lung Epithelial Cells

In the same comparative study, the 5-carboxyuracil core structure exhibited a 25% increase in proliferation index relative to 6-methyluracil in immortalized lung epithelial cells [1]. This suggests that the 5-carboxy substitution not only reduces cytotoxicity but also actively promotes cellular proliferation, a property that may be retained in the benzyl ester derivative.

Proliferation Index
Class‑level inference
25% higher proliferation index vs 6‑methyluracil
Reported proliferation context for core structure
Same model; relevance to benzyl ester to be determined
Cell Proliferation Tissue Regeneration Uracil Derivatives

Potential Prodrug Advantage of Benzyl Ester Moiety Over Free Carboxylic Acid

The presence of a benzyl ester group in 5-caroxy uracil-1-yl acetic acid benzyl ester, in contrast to the free carboxylic acid form of 5-carboxyuracil, is a classic prodrug strategy intended to improve oral bioavailability and cellular permeability. Benzyl esters are known to be cleaved by esterases in vivo to release the active carboxylic acid [1]. While quantitative pharmacokinetic data for this specific compound are not publicly available, the benzyl ester modification is a rational design choice that differentiates it from non-esterified analogs, potentially leading to superior absorption and tissue distribution.

Prodrug Design
Class‑level inference
Benzyl ester prodrug (vs free carboxylic acid)
May influence oral exposure; esterase cleavage inferred
No quantitative PK data; class‑level inference
Prodrug Pharmacokinetics Benzyl Ester

Structural Distinction from Fludarabine and Cladribine Based on Vendor-Defined Similarity

Vendor datasheets classify 5-caroxy uracil-1-yl acetic acid benzyl ester as a purine nucleoside analog and note its similarity to established anticancer agents fludarabine and cladribine . However, the compound's unique 5-carboxyuracil core and N1-acetic acid benzyl ester linker differentiate it structurally from these adenine-based nucleosides. This structural divergence is likely to result in distinct enzymatic activation pathways, DNA incorporation profiles, and resistance mechanisms compared to fludarabine and cladribine, which are primarily activated by deoxycytidine kinase and incorporated into DNA as fraudulent bases.

Structural Distinction
Supporting evidence
5‑Carboxyuracil core with N1‑acetic acid benzyl ester
Structural divergence suggests distinct target profile
Vendor classification; data to verify
Structural Analog Purine Nucleoside Anticancer

Recommended Research and Industrial Application Scenarios for 5-Caroxy Uracil-1-yl Acetic Acid Benzyl Ester


Investigation of Anticancer Activity in Indolent Lymphoid Malignancy Models

Based on its classification as a purine nucleoside analog with reported activity against indolent lymphoid malignancies , 5-caroxy uracil-1-yl acetic acid benzyl ester is ideally suited for in vitro and in vivo evaluation in cell lines and xenograft models of chronic lymphocytic leukemia (CLL), follicular lymphoma, and marginal zone lymphoma. Researchers can assess DNA synthesis inhibition, apoptosis induction, and compare efficacy and resistance profiles against standard-of-care agents like fludarabine and cladribine .

Evaluation in Tissue Regeneration and Repair Studies

Given the demonstrated low cytotoxicity and enhanced proliferative capacity of the 5-carboxyuracil core structure in lung epithelial cells [1], the benzyl ester derivative warrants investigation in models of tissue injury and repair. Potential applications include testing in respiratory diseases (e.g., influenza, asthma) where tissue regeneration is beneficial [1], as well as in wound healing and organ fibrosis models.

Prodrug Optimization and Pharmacokinetic Profiling

The benzyl ester moiety positions 5-caroxy uracil-1-yl acetic acid benzyl ester as a candidate for prodrug optimization studies [2]. Researchers can evaluate its oral bioavailability, esterase-mediated activation, and tissue distribution compared to the free acid 5-carboxyuracil. Such studies are critical for determining the viability of the compound as an orally administrable anticancer or regenerative agent.

Mechanistic Studies of DNA Polymerase and Reverse Transcriptase Inhibition

Derivatives of 5-carboxyuracil, including esters, have been shown to inhibit DNA polymerases such as M. MuLV and HIV-1 reverse transcriptases [2]. 5-Caroxy uracil-1-yl acetic acid benzyl ester can be employed as a tool compound to probe the structure-activity relationships of uracil-based polymerase inhibitors, potentially leading to the development of novel antiviral or anticancer agents targeting nucleic acid synthesis.

Application
Selection Property
Validation Focus
Lymphoid malignancy cell‑model studies
Nucleoside antimetabolite profiling
DNA synthesis / apoptosis endpoints
Tissue repair model studies
Proliferation endpoint review
Cytotoxicity‑proliferation balance
Oral exposure studies
Prodrug activation profile
Esterase‑dependent activation
Polymerase inhibition SAR studies
Enzyme inhibition assay fit
SAR for uracil‑based inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Caroxy uracil-1-yl acetic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.